molecular formula C10H12BrN3O3 B1521678 (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol CAS No. 1138444-02-6

(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol

Cat. No. B1521678
M. Wt: 302.12 g/mol
InChI Key: HDLFBYXQADTACU-UHFFFAOYSA-N
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Description

“(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol” is a chemical compound with the empirical formula C10H12BrN3O3 . Its molecular weight is 302.12 . The compound is in solid form .


Molecular Structure Analysis

The SMILES string of the compound is OCC1CCN(C1)c2ncc(Br)cc2N+=O . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Organocatalysis

(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol and its derivatives have applications in the field of organocatalysis. For instance, zwitterionic salts formed from the reaction of pyrrolidinopyridine (PPY) derivatives with certain isothiocyanates have been shown to catalyze the transesterification reactions of methyl carboxylates and alcohols effectively. These catalysts work under azeotropic reflux conditions in hydrocarbons like heptane and octane, facilitating methanol removal. It is noteworthy that PPY itself was inactive under these conditions, highlighting the importance of the specific structural modifications in achieving catalytic activity (Ishihara, Niwa, & Kosugi, 2008).

Photocatalysis and Metal Complexes

Derivatives of (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol have been utilized in forming complexes with 3d element cations like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), leading to structures with metal center-dependent features. Certain complexes have shown photocatalytic activity in water reduction, demonstrating the potential of these compounds in photocatalysis. For example, complexes like [Co(II)Br(PPy)]Br have been used as water-reducing catalysts (WRC), showing significant catalytic activity when combined with ascorbic acid as a sacrificial electron donor and certain photosensitizers. Turnover numbers (TONs) as high as 11,000 have been reported, indicating their efficiency in photocatalytic applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It’s harmful if swallowed and can cause serious eye damage .

properties

IUPAC Name

[1-(5-bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c11-8-3-9(14(16)17)10(12-4-8)13-2-1-7(5-13)6-15/h3-4,7,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLFBYXQADTACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673855
Record name [1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol

CAS RN

1138444-02-6
Record name 1-(5-Bromo-3-nitro-2-pyridinyl)-3-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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